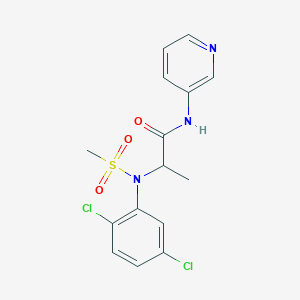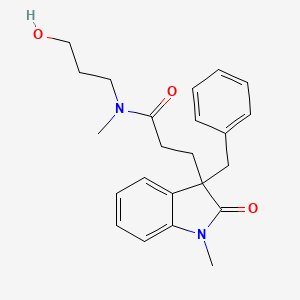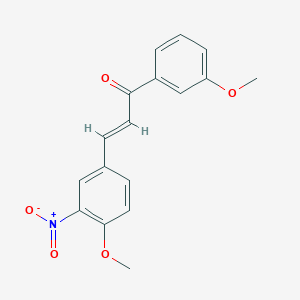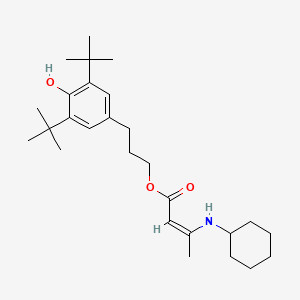
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide, commonly known as DPA-714, is a novel ligand that has been developed for imaging glial activation in various neurological disorders. Glial cells are non-neuronal cells that support and protect neurons in the central nervous system (CNS). Glial activation is associated with various CNS pathologies, including neuroinflammation, neurodegeneration, and brain tumors. Therefore, DPA-714 has been extensively studied for its potential applications in diagnosing and monitoring CNS diseases.
Mecanismo De Acción
DPA-714 binds to the TSPO, which is a mitochondrial protein expressed on activated glial cells. The binding of DPA-714 to TSPO leads to the activation of various signaling pathways, including the production of reactive oxygen species and the release of pro-inflammatory cytokines. These signaling pathways are involved in the regulation of glial activation and neuroinflammation.
Biochemical and physiological effects:
DPA-714 has been shown to have a high affinity for TSPO and a good selectivity for activated glial cells. The ligand has a favorable pharmacokinetic profile, with a high brain uptake and a long retention time. DPA-714 has been shown to be safe and well-tolerated in animal models and human patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages for lab experiments, including its high affinity and selectivity for activated glial cells, its favorable pharmacokinetic profile, and its ability to detect and monitor glial activation in various N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide disorders. However, the ligand has some limitations, including its complex synthesis process, its high cost, and its limited availability.
Direcciones Futuras
There are several future directions for the development and application of DPA-714 in N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide research. These include:
1. Optimization of the synthesis process to improve the yield and purity of the final product.
2. Development of new ligands with improved affinity and selectivity for TSPO.
3. Evaluation of the diagnostic and prognostic value of DPA-714 in various this compound disorders.
4. Investigation of the role of glial activation in this compound pathologies and the potential therapeutic targets for glial modulation.
5. Application of DPA-714 in preclinical studies to evaluate the efficacy and safety of new drugs and therapies for this compound disorders.
In conclusion, DPA-714 is a novel ligand that has shown promising results in imaging glial activation in various this compound disorders. The ligand has several advantages for lab experiments, including its high affinity and selectivity for activated glial cells, but also has some limitations, including its complex synthesis process and high cost. Future research directions for DPA-714 include optimization of the synthesis process, development of new ligands, and evaluation of its diagnostic and prognostic value in this compound disorders.
Métodos De Síntesis
DPA-714 can be synthesized using a multi-step process involving the condensation of various reagents, including 2,5-dichlorophenyl isocyanate, N-methyl-3-pyridinecarboxamide, and methylsulfonyl chloride. The synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields and purity of the final product.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its potential applications in imaging glial activation in various N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide disorders, including Alzheimer's disease, multiple sclerosis, and brain tumors. The ligand binds to the translocator protein (TSPO), which is expressed on activated glial cells. Positron emission tomography (PET) imaging using DPA-714 has shown promising results in detecting and monitoring glial activation in animal models and human patients.
Propiedades
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-10(15(21)19-12-4-3-7-18-9-12)20(24(2,22)23)14-8-11(16)5-6-13(14)17/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJORNUJBAIBYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)


![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)
![butyl 4-(5-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5329052.png)

![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)